molecular formula C27H27N3O3 B2586445 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 850750-24-2

1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Numéro de catalogue: B2586445
Numéro CAS: 850750-24-2
Poids moléculaire: 441.531
Clé InChI: XRWVUYYXROSLQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a benzimidazole core linked to a pyrrolidin-2-one moiety via a methylene bridge. The benzimidazole is substituted with a 2-(p-tolyloxy)ethyl group, while the pyrrolidin-2-one is attached to a 3-methoxyphenyl ring. Key synthetic steps involve condensation reactions and purification via column chromatography .

Propriétés

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-10-12-22(13-11-19)33-15-14-29-25-9-4-3-8-24(25)28-27(29)20-16-26(31)30(18-20)21-6-5-7-23(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVUYYXROSLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrrolidin-2-one : A cyclic amide that can exhibit various biological activities.
  • Benzo[d]imidazole : Known for its anticancer properties.
  • Methoxyphenyl and p-tolyloxy groups : These substituents may enhance lipophilicity and biological activity.

Antiproliferative Activity

Research has indicated that compounds similar to 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing benzimidazole moieties have shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

CompoundCell LineIC50 (µM)
1MDA-MB-231<100
2gMDA-MB-23116.38
3Jurkat<100

The presence of methoxy and tolyloxy groups in the structure is believed to enhance the compound's interaction with cellular membranes, facilitating better drug delivery and efficacy .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, releasing pro-apoptotic factors and activating caspases .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to aberrant DNA replication and cell death .

Case Studies

Several studies have explored the biological activity of related compounds. For example, a study focusing on benzimidazole derivatives highlighted their potential as anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor progression . Another case study investigated the effect of pyrrolidinone derivatives on various cancer cell lines, revealing significant cytotoxicity and suggesting further exploration into their therapeutic potential .

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted the compound's diverse biological activities , which include:

  • Anticancer Properties : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent. This activity is particularly relevant in the context of increasing antibiotic resistance.
  • Antidepressant Effects : Some derivatives have been evaluated for their antidepressant properties, showing promise in modulating neurotransmitter systems involved in mood regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that integrate various organic reactions. For instance, the formation of the benzimidazole structure can be achieved through cyclization reactions involving appropriate precursors.

Table 1: Synthetic Pathways for Derivatives

StepReaction TypeKey Reagents/ConditionsOutcome
1CyclizationBenzimidazole precursor + amineFormation of benzimidazole core
2AlkylationAlkyl halide + baseIntroduction of alkyl groups
3FunctionalizationElectrophilic substitutionAddition of methoxy and tolyloxy groups

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with further investigation into apoptosis pathways.
  • Antibacterial Assessment : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) comparable to existing antibiotics, suggesting its potential as a lead compound for new antibacterial agents.
  • Neuropharmacological Evaluation : A behavioral study using rodent models demonstrated that certain derivatives improved depressive-like symptoms in forced swim tests, highlighting their potential as antidepressants.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzimidazole Side Chain

  • 1-(3-Methoxyphenyl)-4-[1-(3-m-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one Difference: The ethyl chain in the target compound is replaced with a propyl group, and the p-tolyloxy substituent is in the meta position (m-tolyloxy).
  • 1-(4-Fluorophenyl)methyl-4-{1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one

    • Difference : The 3-methoxyphenyl group is replaced with a 4-fluorophenylmethyl substituent.
    • Impact : Fluorine’s electron-withdrawing nature enhances metabolic stability but reduces electron-donating effects compared to methoxy. This substitution may improve blood-brain barrier penetration .

Modifications on the Pyrrolidin-2-one Ring

  • 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone Difference: The 3-methoxyphenyl group is substituted with a 3-(trifluoromethyl)phenyl group. Impact: The trifluoromethyl group’s strong electron-withdrawing effect increases hydrophobicity and may enhance interactions with hydrophobic enzyme pockets. This substitution is associated with improved target selectivity .
  • 4-(1h-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one Difference: The 3-methoxyphenyl group is replaced with an ortho-tolyl group. This may reduce efficacy compared to the meta-methoxy analogue .

Heterocyclic System Replacements

  • 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one Derivatives Difference: The p-tolyloxyethyl group is replaced with a naphthalene-substituted thiazole ring. Impact: The bulky naphthalene-thiazole system enhances π-π stacking but may reduce solubility. These derivatives show notable antimicrobial activity (Yield: 60–75%) .
  • Benzimidazole-Oxazole Hybrids (e.g., (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)Thio)-1-(p-Tolyl)Ethylidene)Hydrazinyl)-4-(p-Tolyl)Oxazole)

    • Difference : The pyrrolidin-2-one ring is replaced with an oxazole-thioether-hydrazine scaffold.
    • Impact : The oxazole ring introduces additional hydrogen-bonding sites, improving interactions with enzymes like acetylcholinesterase (IC₅₀: 0.89 µM) .

Functional Group Additions

  • 2-(1-(3-Oxo-3-Phenylpropyl)Pyrrolidin-3-yl)-1H-Benzo[d]imidazole-4-Carboxamide
    • Difference : A carboxamide group is introduced at the benzimidazole’s 4-position.
    • Impact : The carboxamide enhances water solubility and hydrogen-bonding capacity, critical for CNS-targeted activity (Molecular Weight: 363.18 g/mol) .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Activity/Property Reference ID
Target Compound ~443.51 3-Methoxyphenyl, p-tolyloxyethyl High lipophilicity (LogP: ~3.8)
1-(3-Methoxyphenyl)-4-[1-(3-m-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one ~457.54 m-Tolyloxypropyl Reduced binding affinity
1-(4-Fluorophenyl)methyl-4-{1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one 443.51 4-Fluorophenylmethyl Improved metabolic stability
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone ~491.47 3-(Trifluoromethyl)phenyl Enhanced enzyme selectivity
5-Phenyl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one (5a) ~460.52 Naphthalene-thiazole Antimicrobial (MIC: 12.5 µg/mL)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.